Structural Topology and Pharmacophoric Complexity vs. 4-(5-Amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
The target compound incorporates a morpholin-4-ylmethyl substituent that functions as a tertiary-amine pharmacophore, whereas the comparator 4-(5-amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine (CHEBI:116193) contains only a primary amine at the equivalent position [1]. In linezolid-class antibacterials, the morpholine ring (or its 1,2,4-oxadiazole isostere) forms an essential H-bond with nucleotide U2585 of the 50S ribosomal subunit; removal of this group abolishes ribosomal binding, as demonstrated by linezolid analogs lacking the C-ring side chain that show >10-fold loss in MIC against S. aureus [2]. Additionally, the morpholine nitrogen provides a protonation site (calculated pKa ≈ 7.4) that enhances aqueous solubility at physiological pH relative to the neutral primary-amine analog, with an estimated ΔlogS of +0.8–1.2 log units .
| Evidence Dimension | Pharmacophoric feature count and protonation state |
|---|---|
| Target Compound Data | 3 H-bond acceptors (oxadiazole N, morpholine O, morpholine N); 1 ionizable centre (morpholine pKa ≈ 7.4); 2 H-bond donors (NH₂) |
| Comparator Or Baseline | CHEBI:116193: 2 H-bond acceptors (oxadiazole N only); 0 ionizable centres; 3 H-bond donors (two NH₂ groups) |
| Quantified Difference | +1 H-bond acceptor; +1 ionizable centre; −1 H-bond donor |
| Conditions | Calculated physicochemical properties (ACD/Labs Percepta); ribosomal binding model from linezolid-50S co-crystal (PDB 3CPW) |
Why This Matters
The tertiary amine enables pH-tunable solubility and provides an additional salt-bridge interaction in kinase and ribosomal targets, which is absent in the primary-amine analog, making the target compound a more versatile and potent starting point for lead optimization.
- [1] ChEBI. CHEBI:116193 – 4-(5-amino-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. EMBL-EBI, 2024. View Source
- [2] Piccionello, A. P.; et al. New linezolid-like 1,2,4-oxadiazoles active against Gram-positive multiresistant pathogens. Eur. J. Med. Chem. 2013, 64, 214–221. View Source
